Deacetylnomilinic acid
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Overview
Description
Deacetylnomilinic acid is a limonoid, a class of highly oxygenated triterpenoid secondary metabolites predominantly found in citrus fruits such as lemons, limes, oranges, grapefruits, and mandarins . It is considered the most likely initial precursor for the biosynthesis of citrus limonoids . This compound is known for its various biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylnomilinic acid can be biosynthesized from acetate, mevalonate, and farnesyl pyrophosphate in the phloem region of stems . The biosynthesis involves several enzymatic reactions that convert these precursors into this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Deacetylnomilinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents .
Major Products
The major products formed from the reactions of this compound include nomilin and other limonoid derivatives . These products retain the biological activities of the parent compound and are often studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of deacetylnomilinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as HIV-1 protease, and to modulate immune responses . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Deacetylnomilinic acid is similar to other limonoids such as nomilin, limonin, and ichangin . it is unique in its role as a precursor in the biosynthesis of other limonoids and its specific biological activities .
List of Similar Compounds
- Nomilin
- Limonin
- Ichangin
- Isolimonic acid
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Properties
CAS No. |
35930-21-3 |
---|---|
Molecular Formula |
C26H34O9 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H34O9/c1-22(2,32)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)30)6-8-23(3)19(13-7-9-33-12-13)34-21(31)20-26(23,25)35-20/h7,9,12,14-16,19-20,27,32H,6,8,10-11H2,1-5H3,(H,29,30) |
InChI Key |
OZOFRBKHLATMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C(CC(=O)C3(C14C(O4)C(=O)OC2C5=COC=C5)C)C(C)(C)O)(C)C(CC(=O)O)O |
Origin of Product |
United States |
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